2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-20-16(13-8-10-21(11-9-13)27(2,25)26)19-22(17(20)24)12-15(23)18-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQNOJUUPZOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2=CC=CC=C2)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it suitable for therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures show significant antimicrobial properties, suggesting potential efficacy against various bacterial strains .
- Anticancer Potential : Research into triazole derivatives has highlighted their ability to inhibit cancer cell proliferation. The specific structural features of this compound may enhance its activity against specific cancer types .
- Cystein Protease Inhibition : The compound's structure suggests it may act as an inhibitor of cysteine proteases, particularly cathepsin S. This inhibition can be beneficial in treating metabolic diseases such as diabetes and cardiovascular diseases .
Therapeutic Applications
The applications of this compound can be categorized based on its pharmacological properties:
Cancer Therapy
Research indicates that compounds similar to this one have been effective in targeting cancer cells. The inhibition of key cellular pathways can lead to reduced tumor growth and improved patient outcomes. Case studies have shown that triazole derivatives can induce apoptosis in cancer cells, making them a focus for further development in oncology .
Metabolic Disorders
As an inhibitor of cathepsin S, the compound may play a role in managing conditions such as:
- Diabetes : By modulating protease activity, it could help regulate glucose metabolism.
- Cardiovascular Diseases : Its potential to reduce inflammation and improve vascular health is under investigation .
Infectious Diseases
Given its antimicrobial properties, this compound could be explored as a treatment option for bacterial infections. The structure allows for modifications that could enhance its efficacy against resistant strains .
Case Studies and Research Findings
Several studies have investigated the effects and mechanisms of action of compounds related to this triazole derivative:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key Differences and Hypothesized Effects
Methanesulfonyl vs. Cyclopropyl/Fluorobenzyl (Analog 1) :
The methanesulfonyl group in the target compound likely improves aqueous solubility compared to the hydrophobic cyclopropyl and fluorobenzyl groups in Analog 1 . However, Analog 1’s fluorobenzyl substituent may enhance binding to aromatic-rich targets (e.g., kinases or GPCRs).- Triazolone Core vs.
- Piperidine vs. Non-Piperidine Scaffolds: The piperidine ring in the target compound may confer conformational rigidity, favoring interactions with helical transmembrane domains (e.g., in ion channels), whereas Analog 2’s thienopyrazole lacks such rigidity.
Preparation Methods
Formation of the 1,2,4-Triazolone Core
The 1,2,4-triazolone ring is synthesized via cyclization of a thiourea intermediate. A representative approach involves reacting 1-methanesulfonylpiperidin-4-amine with ethyl 2-(hydrazinecarbonyl)propanoate under acidic conditions. The reaction proceeds through nucleophilic attack of the hydrazine group on the carbonyl carbon, followed by intramolecular cyclization to form the triazolone ring.
Reaction Conditions:
-
Solvent: Ethanol/water mixture (3:1 v/v)
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Temperature: 80°C
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Catalyst: Concentrated hydrochloric acid (2 mol%)
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Yield: 68–72%
Sulfonylation of the Piperidine Moiety
The methanesulfonyl group is introduced to the piperidine ring prior to triazolone formation. Piperidin-4-amine is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield 1-methanesulfonylpiperidin-4-amine.
Reaction Conditions:
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Solvent: Dichloromethane
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Temperature: 0°C → room temperature (gradual warming)
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Base: Triethylamine (2.5 equivalents)
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Yield: 85–90%
Acetamide Coupling
The final step involves coupling the triazolone-piperidine intermediate with N-phenylacetamide. This is achieved using a carbodiimide coupling agent (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group.
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF)
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Temperature: Room temperature
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Activators: EDC·HCl (1.2 equivalents), HOBt (1.1 equivalents)
Optimization of Reaction Parameters
Temperature and pH Control
Cyclization efficiency is highly sensitive to pH. Maintaining a pH of 2–3 during triazolone formation prevents side reactions such as hydrolysis of the ester intermediate. Elevated temperatures (80°C) accelerate cyclization but require careful monitoring to avoid decomposition.
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance the solubility of intermediates during amide coupling, while ethanol/water mixtures facilitate cyclization by balancing solubility and reactivity.
Purification Techniques
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Recrystallization: Ethanol/water (7:3) yields crystals with >98% purity.
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Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) effectively separates by-products.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization | Batch reactor (1 L) | Continuous flow reactor |
| Sulfonylation | Ice-cooled batch | Temperature-controlled jacketed vessel |
| Catalyst Loading | 2 mol% HCl | Heterogeneous acid catalyst (reusable) |
| Yield | 68–72% | 82–85% |
Continuous flow reactors reduce reaction times by 40% compared to batch processes.
Spectroscopic Characterization
Post-synthesis analysis confirms structural integrity:
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 1.45 (s, 3H, CH3), 2.95 (s, 3H, SO2CH3), 3.70–3.85 (m, 4H, piperidine), 7.25–7.45 (m, 5H, Ph) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) |
| HPLC | Retention time: 8.2 min (99.5% purity) |
These data align with theoretical predictions and literature reports for analogous triazolone derivatives.
Comparative Analysis of Synthetic Methods
Method A vs. Method B
| Parameter | Method A (Sequential Synthesis) | Method B (Convergent Synthesis) |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 42% | 58% |
| Purity | 98% | 97% |
| Cost | High (multiple purifications) | Moderate |
Convergent synthesis (Method B), which couples pre-formed triazolone and acetamide intermediates, offers superior efficiency and is preferred for large-scale production.
Challenges and Mitigation Strategies
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By-Product Formation: Over-sulfonylation during piperidine modification is minimized by using controlled stoichiometry (1:1.05 amine:MsCl).
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Low Cyclization Yields: Adding molecular sieves (3Å) absorbs water, shifting equilibrium toward product formation.
Q & A
Q. What are the critical synthetic steps and optimization strategies for this compound?
- Methodological Answer: Synthesis involves multi-step reactions, including triazole ring formation, piperidine sulfonylation, and amide coupling. Key steps:
Triazole Core Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/EtOH) to generate the 1,2,4-triazole-5-one scaffold.
Piperidine Sulfonylation: Methanesulfonyl chloride reacts with piperidine under basic conditions (e.g., K₂CO₃/DMF) to install the sulfonyl group.
Amide Coupling: Use of coupling agents like EDCI/HOBt for attaching the N-phenylacetamide moiety.
Optimization Tips:
Q. How is structural characterization and purity assessment performed?
- Methodological Answer: Analytical Workflow:
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting the triazole and piperidine moieties?
- Methodological Answer: SAR Strategy:
Vary Substituents:
- Replace methylsulfonyl with acetyl or trifluoromethylsulfonyl groups to study electronic effects.
- Modify the N-phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
Biological Assays:
- Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate IC₅₀ values with substituent properties.
Example from Analogues:
| Compound Modification | Observed Activity | Reference |
|---|---|---|
| Trifluoromethylsulfonyl group | Enhanced kinase inhibition | |
| 4-Chlorophenyl substitution | Improved cytotoxicity (IC₅₀ = 1.2 μM) |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer: Root Causes:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. HT-29) or incubation times (24h vs. 48h).
- Solubility Issues: Use DMSO stock solutions ≤0.1% to avoid solvent toxicity .
Resolution Protocol:
Standardize Assays: Use identical cell lines, serum-free media, and ATP-based viability kits.
Control Experiments: Include positive controls (e.g., doxorubicin) and validate with orthogonal methods (e.g., apoptosis markers) .
Q. What strategies mitigate low yields during amide coupling?
- Methodological Answer: Common Pitfalls:
- Steric hindrance from the piperidine sulfonyl group.
- Competing side reactions (e.g., oxazole formation).
Solutions: - Activation Method: Use HATU instead of EDCI for sterically hindered amines (yield improvement: 45% → 72%) .
- Solvent Optimization: Switch from DMF to THF at -20°C to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
